Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate
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Overview
Description
Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate is a chemical compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which consists of two rings sharing a single atom. The tert-butyl group attached to the nitrogen atom in the azaspiro structure provides steric hindrance, making the compound more stable and less reactive under certain conditions.
Scientific Research Applications
Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . It is used as a building block for the synthesis of pharmaceuticals, including CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating diseases . Additionally, it serves as a reactant in the synthesis of various spirocyclic compounds, which are of interest in medicinal chemistry due to their unique structural properties .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the use of Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate could involve its use in the synthesis of novel compounds for drug discovery, particularly in the area of CNS disorders . Its unique structure provides a convenient entry point to novel compounds, expanding the chemical space for drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: Two efficient and scalable synthetic routes to tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate have been described . These methods involve the selective derivation of the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalable synthetic routes mentioned above suggest that it can be produced efficiently on a larger scale .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . For example, it can be used as a reagent for the preparation of γ-butyrolactone derivatives via Baeyer-Villiger monooxygenase-catalyzed oxidation .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like Baeyer-Villiger monooxygenase . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from the reactions of this compound include various γ-butyrolactone derivatives . These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Comparison with Similar Compounds
Similar Compounds:
- Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
- Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
- Tert-butyl 2-azaspiro[3.3]heptane-6-ylcarbamate
Uniqueness: Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of the tert-butyl group, which provides steric hindrance and stability . This makes it a valuable compound in medicinal chemistry for the development of novel pharmaceuticals with improved pharmacokinetic properties .
Properties
IUPAC Name |
tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)12-7-11(8-12)5-4-6-11/h4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTIXDXQQGKKNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719142 |
Source
|
Record name | tert-Butyl 2-azaspiro[3.3]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259489-92-3 |
Source
|
Record name | tert-Butyl 2-azaspiro[3.3]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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